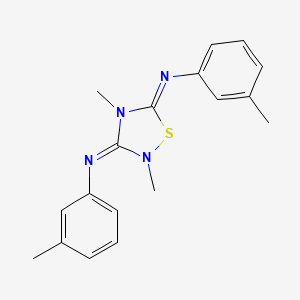
Potassium nitroform
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium nitroform, also known as potassium trinitromethane, is a colorless to white crystalline compound. It is a potassium salt of trinitromethane and is known for its stability and energetic properties. This compound is widely used in the formulation of energetic materials such as gunpowders, rocket propellants, and fireworks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium nitroform can be synthesized by reacting tetranitromethane with potassium nitrite and potassium bicarbonate in a solution of dioxane and water. The reaction mixture is heated and then cooled in an ice water bath to precipitate the this compound, which is then filtered and dried .
Industrial Production Methods: In industrial settings, this compound is produced through the nitration of acetylene with anhydrous nitric acid. This method, discovered in the early 20th century, remains the preferred industrial process due to its efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Potassium nitroform undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can yield compounds such as hydrazinium nitroformate.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Typically involves strong oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as hydrazine hydrate.
Substitution: Often involves nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Nitrogen oxides.
Reduction: Hydrazinium nitroformate.
Substitution: Various substituted nitroform derivatives.
Aplicaciones Científicas De Investigación
Potassium nitroform has several applications in scientific research:
Chemistry: Used in the synthesis of high-energy materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays due to its reactive nitro groups.
Medicine: Explored for its potential in drug development, particularly in designing compounds with specific energetic properties.
Industry: Widely used in the production of explosives, propellants, and pyrotechnics
Mecanismo De Acción
The mechanism by which potassium nitroform exerts its effects involves the release of energy through rapid decomposition. This decomposition is initiated by heat or a primary explosive, leading to the formation of nitrogen oxides and other gaseous products. The molecular targets and pathways involved include the nitro groups, which undergo redox reactions to release energy .
Comparación Con Compuestos Similares
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): Similar in its energetic properties but less sensitive to accidental ignition.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): A widely used explosive with higher stability.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): Known for its high performance and stability
Uniqueness: Potassium nitroform is unique due to its combination of stability and energetic properties. Unlike some other energetic materials, it does not detonate unless initiated by a primary explosive, making it safer to handle and store .
Propiedades
Número CAS |
14268-23-6 |
|---|---|
Fórmula molecular |
CKN3O6 |
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
potassium;dinitromethylidene(dioxido)azanium |
InChI |
InChI=1S/CN3O6.K/c5-2(6)1(3(7)8)4(9)10;/q-1;+1 |
Clave InChI |
ARBJJQGHSYOQCI-UHFFFAOYSA-N |
SMILES canónico |
C(=[N+]([O-])[O-])([N+](=O)[O-])[N+](=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















